molecular formula C17H13NO B11865386 4-(2-Methylquinolin-6-yl)benzaldehyde CAS No. 893735-99-4

4-(2-Methylquinolin-6-yl)benzaldehyde

Cat. No.: B11865386
CAS No.: 893735-99-4
M. Wt: 247.29 g/mol
InChI Key: OADHTSJQNYUVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylquinolin-6-yl)benzaldehyde: is an organic compound with the molecular formula C17H13NO It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a benzaldehyde group attached to the quinoline ring system, specifically at the 6th position of the quinoline ring and the 4th position of the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylquinolin-6-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylquinoline and benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-methylquinoline and benzaldehyde under acidic or basic conditions. This reaction forms the desired product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of specific catalysts, controlled reaction temperatures, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylquinolin-6-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(2-Methylquinolin-6-yl)benzoic acid.

    Reduction: 4-(2-Methylquinolin-6-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methylquinolin-6-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Methylquinolin-6-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Quinolin-3-yl)benzaldehyde
  • 4-(Isoquinolin-1-yl)benzaldehyde
  • 4-(Isoquinolin-4-yl)benzaldehyde
  • 4-(Isoquinolin-5-yl)benzaldehyde
  • 4-(Quinolin-4-yl)benzaldehyde
  • 4-(Quinolin-6-yl)benzaldehyde

Comparison

Compared to these similar compounds, 4-(2-Methylquinolin-6-yl)benzaldehyde is unique due to the presence of the methyl group at the 2nd position of the quinoline ring

Properties

CAS No.

893735-99-4

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

4-(2-methylquinolin-6-yl)benzaldehyde

InChI

InChI=1S/C17H13NO/c1-12-2-5-16-10-15(8-9-17(16)18-12)14-6-3-13(11-19)4-7-14/h2-11H,1H3

InChI Key

OADHTSJQNYUVHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.